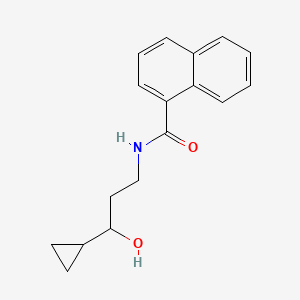

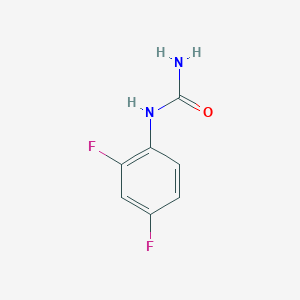

![molecular formula C21H25N5O2 B2943299 8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-87-8](/img/structure/B2943299.png)

8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a purine derivative. Purines are biologically significant molecules found in DNA, RNA, and many biochemical pathways . The presence of the imidazole ring suggests potential biological activity, as many drugs and biologically active molecules contain this moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving condensation reactions . The specific substituents (butyl, dimethyl, methylbenzyl) would likely be introduced through substitution reactions .Molecular Structure Analysis

The molecule contains an imidazole ring fused to a purine ring. The presence of various substituents (butyl, dimethyl, methylbenzyl) will influence the molecule’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and purine rings, as well as the various substituents. For example, the butyl group might undergo oxidation reactions, and the imidazole ring might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its degree of solubility in various solvents .科学的研究の応用

Structure-Activity Relationships and Molecular Studies

A study by Zagórska et al. (2015) delved into the synthesis and testing of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, focusing on their affinity for serotoninergic and dopaminergic receptors. The research highlighted the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity. Docking studies suggested that these substituents could be crucial for enhancing receptor affinity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies identified potential anxiolytic and antidepressant agents among these derivatives (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Another investigation by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro affinity as potent 5-HT1A receptor ligands. Preclinical studies revealed the anxiolytic-like and antidepressant-like activities of these compounds, marking them as candidates for future research aiming at new derivatives with potential anxiolytic and antidepressant activities (Zagórska et al., 2009).

Dual-Target Directed Ligands

Research by Załuski et al. (2019) focused on designing N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. This study synthesized a library of novel compounds and evaluated them for their biological activity, identifying several potent, selective MAO-B inhibitors and dual-acting ligands, suggesting their utility in neurodegenerative diseases such as Parkinson's disease (Załuski et al., 2019).

Antiviral Activity

Kim et al. (1978) reported the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide derivatives, a new class of purine analogues with moderate activity against rhinovirus at non-toxic dosage levels, pointing to the potential of these compounds in antiviral therapies (Kim et al., 1978).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-butyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-5-6-11-24-15(3)12-25-17-18(22-20(24)25)23(4)21(28)26(19(17)27)13-16-9-7-14(2)8-10-16/h7-10,12H,5-6,11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBNASJAVYRCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

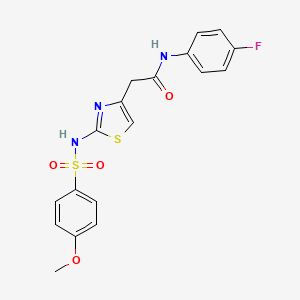

![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)

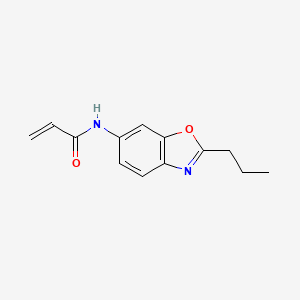

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2943219.png)

![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)

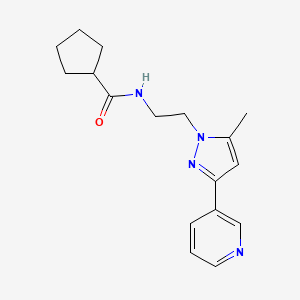

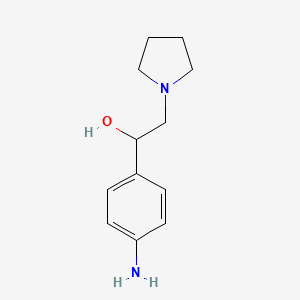

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)

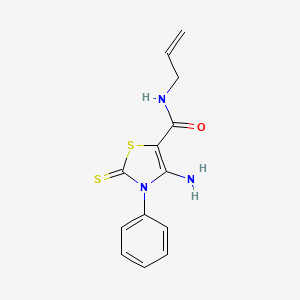

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)

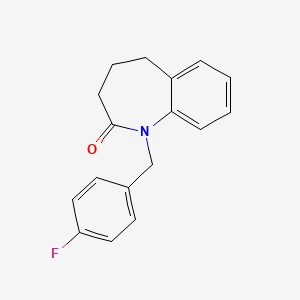

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)